4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)-

Overview

Description

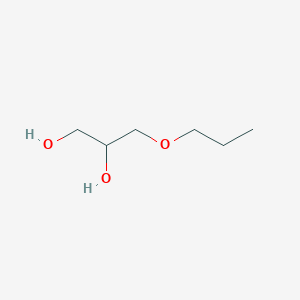

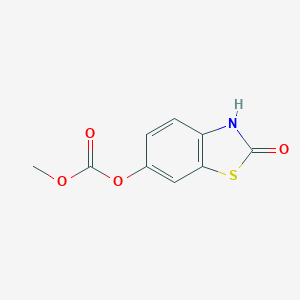

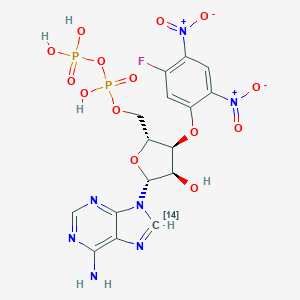

“4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)-” is a chemical compound with the CAS number 125284-17-5 . It has a molecular formula of C17H28O3 and a molecular weight of 280.40200 .

Synthesis Analysis

The synthesis of this compound involves several precursors including methyl iodide, Ethyl 2-methylacetoacetate, and Geranyl Chloride . The synthetic route involves a series of chemical reactions, with the literature citing Helvetica Chimica Acta and the Bulletin of the Chemical Society of Japan as sources .Physical And Chemical Properties Analysis

This compound has a LogP value of 4.22760, indicating its lipophilicity . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources .Scientific Research Applications

Synthesis and Chemical Applications :

- It has been used in the synthesis of 10-Hydroxy-2-decenoic Acid (Royal Jelly Acid) from butadiene telomers, indicating its potential in organic synthesis and compound derivations (Tsuji, Masaoka, Takahashi, Suzuki, & Miyaura, 1977).

- Another study focused on developing a new synthetic method for Methyl Dihydrojasmonate from a butadiene telomer using ethyl 2-acetyl-4, 9-decadienoate (Tsuji, Kasuga, & Takahashi, 1979).

Agricultural and Entomological Research :

- The compound has been identified as an attractant for codling moth larvae in agriculture, suggesting its potential use in pest control and management (Knight & Light, 2001).

- Further research investigated its use in monitoring Codling Moth in orchards treated with sex pheromones, indicating its efficacy in integrated pest management strategies (Knight & Light, 2012).

Flavor and Fragrance Industry :

- Studies have identified this compound as a flavor component of Bartlett pear, highlighting its significance in the food and flavor industry (Jennings, Creveling, & Heinz, 1964).

Chemical Analysis and Separation Techniques :

- Research on granular activated carbon for the recovery of pear aroma compounds like ethyl-2,4-decadienoate explores its potential in aroma recovery and food processing technologies (Diban, Ruiz, Urtiaga, & Ortiz, 2007).

Chemical Stability and Reactions :

- A study on the degradative reactions of decadienoate esters, including methyl and ethyl esters, provides insights into their stability and potential degradation products, relevant for both food science and chemical manufacturing (Heinz & Jennings, 1966).

Safety and Hazards

properties

IUPAC Name |

ethyl (4E)-2-acetyl-2,5,9-trimethyldeca-4,8-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-7-20-16(19)17(6,15(5)18)12-11-14(4)10-8-9-13(2)3/h9,11H,7-8,10,12H2,1-6H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAELPDRKQURVPS-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC=C(C)CCC=C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C/C=C(\C)/CCC=C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)